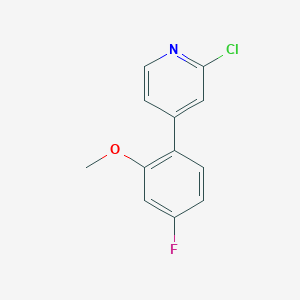

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine

Beschreibung

Introduction to 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine

This compound is a halogenated pyridine derivative featuring a pyridine ring substituted with a chlorine atom at position 2 and a 4-fluoro-2-methoxyphenyl group at position 4. This compound is recognized for its role as a key intermediate in medicinal chemistry and materials science, particularly in the synthesis of biologically active molecules and functionalized polymers.

Chemical Identity and Nomenclature

Core structural features :

- Pyridine backbone : A six-membered aromatic ring with one nitrogen atom.

- Substituents :

- Chlorine at position 2 (C2).

- A 4-fluoro-2-methoxyphenyl group at position 4 (C4), containing fluorine and methoxy moieties.

Key Identifiers

Stereochemistry : The compound is planar due to the aromatic nature of the pyridine and phenyl rings, with substituents adopting positions that minimize steric hindrance.

Historical Development and Discovery

The synthesis of this compound is closely tied to advancements in cross-coupling reactions, particularly the Suzuki-Miyaura reaction . Key milestones include:

Suzuki-Miyaura Reaction Foundation :

Challenges with 2-Pyridyl Groups :

Synthetic Routes for the Compound :

Historical Context :

The compound’s discovery aligns with the broader trend of employing halogenated pyridines as building blocks in pharmaceuticals. For example, 2-chloropyridine derivatives are precursors to antihistamines and fungicides.

Significance in Heterocyclic Chemistry

This compound holds multifaceted importance in synthetic and applied chemistry:

Role in Medicinal Chemistry

- Drug Intermediate : Used in synthesizing kinase inhibitors, antiviral agents, and anticancer compounds due to its ability to modulate biological activity through substituent variation.

- Case Study : Derivatives of this compound have shown promise as COX-2 inhibitors, leveraging the electron-withdrawing fluorine and methoxy groups to enhance binding affinity.

Applications in Cross-Coupling Reactions

Key Advancements :

- Nickel Catalysis : Enables coupling of aryl chlorides (e.g., 2-chloropyridine) with boronic acids under aqueous conditions, reducing costs.

- Eco-Friendly Solvents : Use of water/n-butanol mixtures minimizes environmental impact.

Structural and Electronic Properties

- Electron-Withdrawing Groups : Fluorine and chlorine enhance electrophilicity at the pyridine ring, directing further functionalization.

- Methoxy Group : Electron-donating character improves solubility in organic solvents, aiding in purification.

Industrial and Material Science Applications

Eigenschaften

IUPAC Name |

2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c1-16-11-7-9(14)2-3-10(11)8-4-5-15-12(13)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROVANCXMGYVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333468-54-4 | |

| Record name | 2-chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely used method for synthesizing this compound, enabling efficient aryl-aryl bond formation between the pyridine core and substituted phenyl groups.

- Catalyst : Pd(PPh₃)₄ or Pd-PEPPSI-IPr

- Base : KF or K₂CO₃

- Solvent : Toluene or DMF/water mixture

- Temperature : 80–110°C

- React 4-fluoro-2-methoxyphenylboronic acid with 2-chloro-4-iodopyridine under inert atmosphere.

- Purify via column chromatography (hexane/ethyl acetate gradient).

- Confirm purity using HPLC (≥98%) and NMR.

| Parameter | Value | Source |

|---|---|---|

| Yield | 74–91% | |

| Reaction Time | 4–6 hours | |

| Catalyst Loading | 2–5 mol% |

Sequential Chemoselective Coupling

This method leverages the differential reactivity of halogen and fluorosulfate groups for stepwise functionalization.

- Fluorosulfate Introduction : Treat 2-chloropyridine with SO₂F₂ to form pyridyl fluorosulfate.

- First Coupling : React with 4-fluoro-2-methoxyphenylboronic acid (Pd(PPh₃)₄, KF, toluene).

- Second Coupling : Replace the chloride with other groups (e.g., CF₃) using Pd-PEPPSI-IPr.

Microwave-Assisted Chlorination

For late-stage chlorination, microwave irradiation enhances reaction efficiency.

- Mix 2-hydroxy-4-(4-fluoro-2-methoxyphenyl)pyridine with SOCl₂ and DMF catalyst.

- Heat at 110°C under microwave irradiation for 4 hours.

- Isolate product via vacuum distillation.

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–74% | |

| Purity | ≥95% (HPLC) |

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost-effectiveness and environmental safety:

- Solvent Recovery : Recycle toluene and dichloromethane via distillation.

- Catalyst Recycling : Use immobilized Pd catalysts to reduce metal waste.

- Byproduct Management : Treat halogenated byproducts with aqueous NaOH.

Critical Considerations

- Moisture Sensitivity : Intermediates are hygroscopic; reactions require anhydrous conditions.

- Purification : Silica gel chromatography or recrystallization (ethanol/water) is essential for high purity.

- Analytical Validation : Use ¹H/¹³C NMR (δ 8.3–6.5 ppm for aromatic protons) and HRMS for structural confirmation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine can be categorized into several key areas:

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various biologically active compounds. Its structural similarities to other pharmacologically active molecules suggest potential therapeutic effects, particularly in developing new drugs targeting specific diseases.

Case Study : A study focused on synthesizing derivatives of this compound revealed its potential in creating novel anti-inflammatory agents. The derivatives were screened for their ability to inhibit COX enzymes, which play a crucial role in inflammation pathways.

Synthesis of Advanced Materials

The compound is utilized in the development of advanced materials, particularly those with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as organic electronics.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyridine ring with chloro and fluoro substitutions | Intermediate for drug synthesis |

| 2-Chloro-4-fluoropyridine | Pyridine ring with chloro and fluoro substitutions | Used in diverse synthetic pathways |

| 4-Fluoro-2-methoxypyridine | Similar methoxy group but lacks chlorine substitution | Potentially different biological activity |

| 3-Fluoropyridine | Fluorine substitution without methoxy or chloro | Simpler structure; different reactivity |

Biological Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, including antiviral and anticancer properties. The interactions of this compound with biological targets are under investigation to explore its therapeutic potential.

Case Study : Preliminary studies on pyridine derivatives have shown promising antiviral activity against viruses such as HIV and influenza. The incorporation of fluorine and methoxy groups has been linked to enhanced anticancer activity, suggesting that this compound may also possess similar properties .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . The presence of electron-withdrawing groups like chloro and fluoro can influence the compound’s reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Halogen and Alkoxy Group Variations

- 2-Chloro-4-(trifluoromethyl)pyridine (CAS: 81565-18-6):

- 2-Chloro-4-(methylthio)pyridine (CAS: 71506-83-7):

Aromatic Ring Modifications

- 2-Chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile: Substitution: Thiophene ring at position 4 instead of phenyl.

- Compound 112 [2-(2-chloro-4-(trifluoromethoxy)phenyl)]: Substitution: Trifluoromethoxy (-OCF₃) group on the phenyl ring. Activity: Exhibits insecticidal activity against Plutella xylostella but reduced efficacy compared to non-fluorinated analogs, highlighting the trade-off between electron-withdrawing groups and bioactivity .

Antimicrobial Activity

Pyridine derivatives with nitro (-NO₂) or bromo (-Br) substituents on the phenyl ring (e.g., 2-chloro-4-(4-nitrophenyl)pyridine) demonstrate moderate to high antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli. In contrast, methoxy (-OCH₃) or fluoro (-F) substituents, as in the target compound, may reduce antimicrobial potency due to decreased electrophilicity .

Structural-Activity Relationships (SAR)

- Position of Substituents : Chloro at position 2 and methoxy at position 2 of the phenyl ring (as in the target compound) may sterically hinder interactions with enzyme active sites compared to para-substituted analogs.

- Fluorine Impact : Fluorine atoms increase metabolic stability and membrane permeability but may reduce insecticidal activity, as observed in cyclopenta[c]pyridines .

- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) or nitro (-NO₂) groups enhance reactivity in nucleophilic substitutions but may compromise selectivity in biological systems .

Data Tables

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine | C₁₂H₈ClFNO | 251.65 | Not reported | 2-Cl, 4-(4-F-2-OCH₃-Ph) |

| 2-Chloro-4-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | Not reported | 2-Cl, 4-CF₃ |

| 2-Chloro-4-(methylthio)pyridine | C₆H₅ClNS | 158.63 | Not reported | 2-Cl, 4-SCH₃ |

| 2-Chloro-4-(4-nitrophenyl)pyridine | C₁₁H₆ClN₂O₂ | 233.63 | 278–282 | 2-Cl, 4-(4-NO₂-Ph) |

Biologische Aktivität

- Molecular Formula : C12H10ClFNO

- Molecular Weight : Approximately 237.66 g/mol

- Structure : The compound consists of a pyridine ring substituted with a chloro group and a 4-fluoro-2-methoxyphenyl group, contributing to its unique chemical reactivity.

Biological Activity Overview

While direct studies on the biological activity of 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine are sparse, several related compounds exhibit significant pharmacological properties. The following sections summarize potential activities based on structural analogs and synthesis applications.

Potential Pharmacological Activities

-

Anti-inflammatory Activity :

- Compounds with similar structures have shown anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives that include pyridine rings have been reported to suppress COX-2 activity effectively, suggesting that this compound may possess similar properties .

-

Anticancer Potential :

- The presence of halogenated pyridines in various compounds has been linked to anticancer activity through mechanisms such as the inhibition of MDM2, a protein involved in tumor suppression. Although specific data on this compound is lacking, the structural similarities to known MDM2 inhibitors indicate potential for further investigation .

-

Enzyme Inhibition :

- The compound's ability to act as an intermediate in synthesizing more complex molecules positions it favorably for studies involving enzyme inhibition. For example, its reactivity in cross-coupling reactions could lead to novel derivatives with enhanced biological activity .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes key features and their potential impact on activity:

| Feature | Description | Potential Impact |

|---|---|---|

| Chloro Group | Halogen substitution | May enhance lipophilicity and biological interaction |

| Fluorine Atom | Electron-withdrawing group | Could improve binding affinity to targets |

| Methoxy Group | Electron-donating group | May enhance solubility and bioavailability |

Case Studies and Research Findings

- Synthesis and Activity Exploration :

- Comparative Studies :

Q & A

Q. How can 2-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridine be synthesized, and what are the critical steps to ensure purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example:

- Step 1: React 4-fluoro-2-methoxybenzene boronic acid with 2-chloro-4-iodopyridine under Pd catalysis (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80–100°C .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (≥98%) and ¹H/¹³C NMR .

- Critical Considerations: Monitor reaction progress with TLC, exclude moisture to avoid side reactions, and use inert gas (N₂/Ar) for sensitive intermediates .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ 8.3–6.5 ppm for aromatic protons) and ¹³C NMR (distinct signals for Cl, F, and OCH₃ groups) to confirm substitution patterns .

- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion [M+H]⁺ and isotopic patterns matching Cl/F content .

- X-ray Crystallography: Resolve molecular conformation (e.g., dihedral angles between pyridine and phenyl rings) for structural validation .

Advanced Research Questions

Q. How to resolve conflicting data on reaction yields when introducing substituents to the pyridine ring?

Methodological Answer:

- Controlled Parameter Studies: Systematically vary temperature, solvent polarity (e.g., DMSO vs. THF), and catalyst loading to identify optimal conditions .

- Kinetic Analysis: Use in-situ IR or NMR to track intermediate formation and identify rate-limiting steps .

- Computational Modeling: DFT calculations (e.g., Gaussian) to predict steric/electronic effects of substituents on transition states .

Q. What strategies optimize regioselectivity in halogenation reactions for similar pyridine derivatives?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., -Bpin) to steer halogenation to the meta position .

- Catalytic Systems: Use Cu(I) catalysts for selective C–H activation in fluorination .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .

Q. How does the electronic nature of substituents affect molecular conformation and stability?

Methodological Answer:

- Crystallographic Studies: Compare X-ray structures of derivatives to correlate electron-withdrawing groups (Cl, F) with planarity and π-π stacking .

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures to assess stability; electron-donating groups (e.g., -OCH₃) may reduce thermal resilience .

Q. How to address discrepancies in reported solubility parameters for this compound?

Methodological Answer:

Q. What mechanistic insights exist for cross-coupling reactions involving similar pyridine derivatives?

Methodological Answer:

- Catalytic Cycle Analysis: Isotope labeling (e.g., D₂O quenching) to trace Pd(0)/Pd(II) intermediates in Suzuki couplings .

- Kinetic Isotope Effects (KIE): Compare kH/kD values to distinguish between oxidative addition and transmetalation as rate-determining steps .

Safety and Handling

Q. What precautions are necessary given limited toxicity data?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for synthesis .

- Waste Disposal: Segregate halogenated waste and consult EPA guidelines for incineration .

- Emergency Protocols: In case of exposure, rinse skin with water for 15 mins and seek medical evaluation .

Biological Activity and Experimental Design

Q. How to design experiments to assess biological potential (e.g., phosphodiesterase inhibition)?

Methodological Answer:

- In Vitro Assays: Use PDE4B enzymatic assays (IC₅₀ determination) with cAMP as substrate .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying Cl/F positions) and correlate activity with LogP values .

- Cytotoxicity Screening: MTT assays on HEK293 cells to rule off-target effects .

Data and Stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.